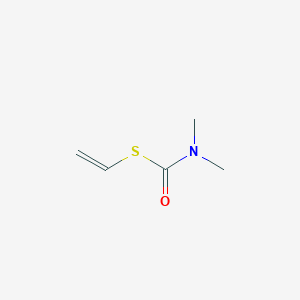
3-(Nonafluorobutyl)quinoxalin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Nonafluorobutyl)quinoxalin-2(1H)-one is a fluorinated derivative of quinoxalin-2(1H)-one. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the nonafluorobutyl group imparts distinct characteristics, such as increased lipophilicity and stability, making it a valuable compound for research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Nonafluorobutyl)quinoxalin-2(1H)-one typically involves the functionalization of quinoxalin-2(1H)-one at the C-3 position. One common method is the direct C-3 functionalization via C–H bond activation. This process can be achieved using various reagents and catalysts, including transition metals or metal-free conditions. For instance, a visible-light-promoted direct C3 alkylation using unactivated alkyl iodides has been reported .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of environmentally benign and sustainable protocols, such as metal-free methodologies, is preferred to minimize environmental impact and reduce production costs .
化学反应分析
Types of Reactions
3-(Nonafluorobutyl)quinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxalin-2(1H)-one derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The nonafluorobutyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various functionalized quinoxalin-2(1H)-one derivatives, which can be further utilized in different applications, such as pharmaceuticals and materials science .
科学研究应用
3-(Nonafluorobutyl)quinoxalin-2(1H)-one has a wide range of scientific research applications:
作用机制
The mechanism of action of 3-(Nonafluorobutyl)quinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The nonafluorobutyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
相似化合物的比较
Similar Compounds
Quinoxalin-2(1H)-one: The parent compound without the nonafluorobutyl group.
3-Benzoylquinoxalin-2(1H)-one: A derivative with a benzoyl group at the C-3 position.
3-Acylated quinoxalin-2(1H)-ones: Compounds with acyl groups at the C-3 position.
Uniqueness
3-(Nonafluorobutyl)quinoxalin-2(1H)-one is unique due to the presence of the nonafluorobutyl group, which imparts distinct properties such as increased lipophilicity, stability, and potential for diverse applications. This makes it a valuable compound for research and development in various fields .
属性
CAS 编号 |
89995-30-2 |
|---|---|
分子式 |
C12H5F9N2O |
分子量 |
364.17 g/mol |
IUPAC 名称 |
3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C12H5F9N2O/c13-9(14,10(15,16)11(17,18)12(19,20)21)7-8(24)23-6-4-2-1-3-5(6)22-7/h1-4H,(H,23,24) |
InChI 键 |
VQBBBEAXIATMNP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(piperidin-1-yl)propanamide](/img/structure/B14396595.png)
methyl}-1H-1,2,4-triazole](/img/structure/B14396596.png)
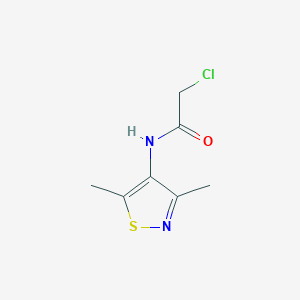
![N,N-Dibenzyl-N'-[4-chloro-2-(trifluoromethyl)phenyl]urea](/img/structure/B14396611.png)

![4-[1-(Propan-2-yl)aziridine-2-sulfonyl]morpholine](/img/structure/B14396623.png)
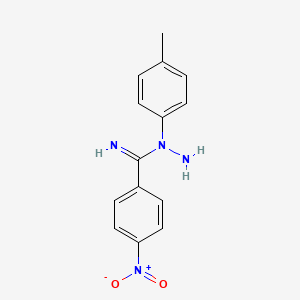
![[2,2-Dimethoxy-1-(propylsulfanyl)ethyl]benzene](/img/structure/B14396637.png)
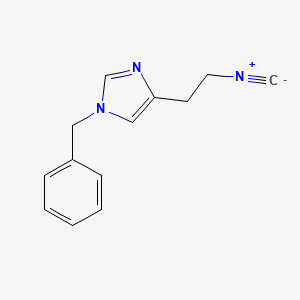
![tert-Butyl [2-(piperidin-1-yl)-2-sulfanylideneethyl]carbamate](/img/structure/B14396642.png)
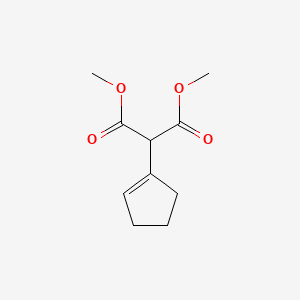
![1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8(2H)-one](/img/structure/B14396671.png)
